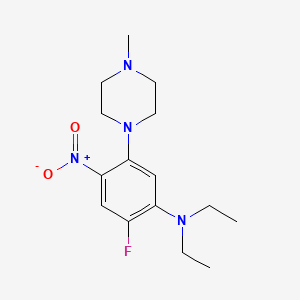
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline
Overview
Description
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline, also known as DFP-1080, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Mechanism of Action
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline inhibits the activity of PARP by binding to its catalytic domain, which prevents the enzyme from synthesizing poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that have defects in DNA repair pathways.
Biochemical and Physiological Effects:
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical models of cancer. In addition, N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline has been shown to reduce inflammation and oxidative stress in various models of disease, including sepsis and ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline in lab experiments is its high potency and selectivity for PARP inhibition. This allows for the study of PARP-dependent processes in a specific and controlled manner. However, one limitation is that N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline can be toxic to cells at high concentrations, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline in scientific research. One area of interest is the development of combination therapies that incorporate PARP inhibitors such as N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline with other DNA-damaging agents to enhance their efficacy in cancer treatment. Another area of interest is the investigation of PARP inhibitors in neurodegenerative diseases such as Alzheimer's and Parkinson's, where PARP has been implicated in the pathogenesis of these disorders. Finally, the development of more potent and selective PARP inhibitors, including N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline derivatives, may lead to the discovery of new therapeutic targets for cancer and other diseases.
Scientific Research Applications
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline has been extensively used in scientific research as a tool to study the role of PARP in DNA repair and cell survival. PARP inhibitors such as N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline have been shown to enhance the cytotoxicity of DNA-damaging agents such as ionizing radiation and chemotherapy drugs in cancer cells. N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline has also been used to investigate the role of PARP in various physiological processes such as inflammation, oxidative stress, and neurodegeneration.
properties
IUPAC Name |
N,N-diethyl-2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-4-18(5-2)13-11-14(15(20(21)22)10-12(13)16)19-8-6-17(3)7-9-19/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIDHLFZQMHTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-allyl-1-[3-(2-fluorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B3934392.png)
![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B3934399.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934403.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3934405.png)
![1-ethoxy-2-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934408.png)
![8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline](/img/structure/B3934418.png)
![8-chloro-5-methyl-1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934423.png)
![2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B3934425.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3934430.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3934447.png)
![2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3934457.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide](/img/structure/B3934465.png)
![4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934468.png)